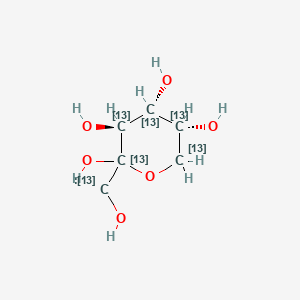

D-Fructose-1,2,3,4,5,6-13C6

Description

Significance of Isotopic Labeling for Elucidating Metabolic Fluxes in Biological Systems

Isotopic labeling is fundamental to understanding the flow of atoms through metabolic pathways. nih.gov When a substrate enriched with a stable isotope, such as Carbon-13 (¹³C), is introduced to cells, tissues, or whole organisms, the labeled atoms are incorporated into downstream metabolites. frontiersin.org Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the distribution of the isotope in various metabolites. creative-proteomics.comfrontiersin.org This information, known as the mass isotopomer distribution, reveals the relative contributions of different pathways to the production of a particular metabolite. nih.gov By analyzing these labeling patterns, researchers can quantify the rates of metabolic reactions, a practice known as metabolic flux analysis (MFA). creative-proteomics.com This approach is crucial for understanding how metabolic networks are regulated and how they respond to genetic or environmental perturbations. nih.govfrontiersin.org

D-Fructose-1,2,3,4,5,6-13C6 as a Uniformly Labeled Substrate for Comprehensive Carbon Tracking

D-Fructose-1,2,3,4,5,6-¹³C₆ is a specialized form of fructose (B13574) where all six carbon atoms are the heavy isotope ¹³C. cancer.gov This uniform labeling is particularly advantageous for metabolic tracing studies. When this molecule enters metabolic pathways, all of its carbon atoms can be tracked as they are incorporated into various downstream metabolites. nih.gov This allows for a comprehensive and unambiguous tracing of the fructose carbon backbone through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways such as lipogenesis. nih.govnih.gov The use of a uniformly labeled substrate simplifies the interpretation of mass isotopomer data, as the entire carbon skeleton of the resulting metabolites originates from the labeled precursor, providing a clear picture of its metabolic fate. nih.govmdpi.com

| Property | Value | Source |

|---|---|---|

| Chemical Formula | ¹³C₆H₁₂O₆ | medchemexpress.com |

| Molecular Weight | 186.11 g/mol | medchemexpress.com |

| CAS Number | 201595-65-5 | medchemexpress.com |

| Appearance | White to off-white solid | medchemexpress.com |

| Isotopic Purity | ≥98% | medchemexpress.comsigmaaldrich.comsigmaaldrich.com |

Evolution of Stable Isotope Tracer Methodologies in Biochemistry and Systems Biology

The use of stable isotopes as tracers in biological research dates back over a century, not long after the discovery of isotopes themselves. worktribe.com Early applications were foundational in establishing the dynamic nature of metabolism. worktribe.com The development and refinement of mass spectrometry and NMR spectroscopy have been pivotal in the evolution of these methodologies. worktribe.comnih.gov Initially, studies often focused on whole-body metabolism. nih.gov However, advancements in analytical sensitivity and resolution have enabled investigations at the tissue, cellular, and even subcellular levels. nih.govphysoc.org The integration of stable isotope tracing with 'omics' technologies, particularly metabolomics, has given rise to the field of fluxomics, which aims to provide a comprehensive, quantitative understanding of all the metabolic fluxes in a biological system. nih.govnih.gov This has been further propelled by the development of sophisticated computational tools and mathematical models for analyzing complex labeling data. frontiersin.orgnih.gov

Scope and Objectives of this compound Applications in Mechanistic Metabolic Studies

The primary objective of using D-Fructose-1,2,3,4,5,6-¹³C₆ in metabolic research is to quantitatively trace the fate of fructose carbon atoms through various metabolic pathways. This allows researchers to investigate a range of biological questions with high precision.

Detailed Research Findings:

Elucidating Fructose Metabolism in Different Tissues: Studies have utilized uniformly labeled fructose to investigate its metabolism in various cell types, such as adipocytes. nih.gov For instance, research has shown that in human adipocytes, fructose carbon is incorporated into metabolites of the TCA cycle and is used for fatty acid synthesis. nih.gov

Quantifying Metabolic Fluxes: By measuring the incorporation of ¹³C from labeled fructose into downstream metabolites like lactate (B86563), glucose, and lipids, researchers can calculate the flux through specific pathways. researchgate.net For example, studies have quantified the conversion rate of fructose to glucose and its contribution to de novo lipogenesis. researchgate.net

Investigating Disease-Related Metabolic Reprogramming: Cancer cells often exhibit altered metabolism. d-nb.info Labeled fructose can be used to probe the extent to which tumors utilize fructose as a fuel source, potentially revealing therapeutic targets. cancer.govd-nb.info Similarly, its use in studying metabolic diseases like obesity and diabetes can shed light on the metabolic effects of high fructose consumption. caymanchem.com

Distinguishing between Converging Metabolic Pathways: In complex metabolic networks, a metabolite can be synthesized from multiple precursors. Uniformly labeled fructose provides a distinct isotopic signature that allows researchers to differentiate its contribution from other substrates, such as glucose. nih.gov

| Research Area | Objective | Key Findings | Source |

|---|---|---|---|

| Adipocyte Metabolism | Trace the metabolic fate of fructose in fat cells. | Fructose is metabolized and contributes to both the TCA cycle and fatty acid synthesis. | nih.gov |

| Cancer Metabolism | Assess fructose utilization by tumor cells. | Certain tumors preferentially take up and metabolize fructose. | cancer.gov |

| Whole-Body Metabolism | Quantify the conversion of fructose to other metabolites in vivo. | A significant portion of ingested fructose is converted to glucose. A smaller fraction contributes directly to plasma triglycerides. | researchgate.net |

| Microbial Metabolism | Interrogate the core metabolism of microorganisms. | Used in conjunction with other tracers to elucidate complex metabolic networks in bacteria. | nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C6H10O6 |

|---|---|

Molecular Weight |

184.10 g/mol |

InChI |

InChI=1S/C6H10O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1H2/t3-,4-,5+,6?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

XZMOJGFCPPIHMS-TXOLJYCISA-N |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@H]([13C@@H]([13C](O1)([13C]O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)([C]O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Purity Characterization of D Fructose 1,2,3,4,5,6 13c6

Chemical and Chemo-Enzymatic Synthesis Routes for Uniform 13C-Enrichment

The synthesis of D-Fructose-1,2,3,4,5,6-13C6, a uniformly labeled isotopologue, requires precise control to ensure that each of the six carbon atoms is the stable heavy isotope, carbon-13. Both purely chemical and combined chemo-enzymatic strategies are employed to achieve this high level of isotopic enrichment. Chemo-enzymatic methods are often favored due to the high selectivity and stereochemical fidelity afforded by enzymes, which operate under mild reaction conditions. smolecule.comuminho.pt

Precursor Selection and Isotopic Source Materials

The foundation of synthesizing uniformly labeled fructose (B13574) is the selection of an appropriate precursor that is itself fully enriched with 13C. A common and efficient strategy involves starting with a simpler, commercially available, uniformly labeled monosaccharide. D-[U-13C]glucose, which is derived from algae grown on 99%-enriched 13CO2, is a frequent choice as the primary isotopic source material. pnas.orgcsic.es The synthesis then proceeds by converting this labeled glucose into the target fructose molecule.

In other approaches, simpler labeled molecules can be built up into the fructose backbone. For instance, labeled triose phosphates, such as 13C-labeled dihydroxyacetone phosphate (B84403) and D-glyceraldehyde, can serve as precursors. smolecule.comsemanticscholar.org These are then enzymatically condensed to form the six-carbon fructose scaffold, ensuring the uniform distribution of the 13C isotope. semanticscholar.org

Reaction Schemas and Yield Optimization

Chemo-enzymatic synthesis provides a highly specific route to this compound. One established pathway involves a multi-enzyme approach. smolecule.com For example, 13C-labeled pyruvate (B1213749) can be converted to 13C-phosphoenolpyruvate, which is then used to build up the carbon chain. An essential step in many schemas is the use of an aldolase (B8822740), such as Aldolase B, which catalyzes the condensation of labeled triose phosphates to form 13C-fructose-1,6-diphosphate. smolecule.com A subsequent dephosphorylation step yields the final this compound product.

Optimizing the yield of these reactions is critical and involves the careful control of several parameters. uminho.ptresearchgate.net The concentration of substrates, the amount of enzyme used, reaction temperature, and reaction time are all crucial factors that must be fine-tuned. uminho.ptresearchgate.net For instance, in the enzymatic synthesis of fructose esters, temperature and reaction time were identified as the most significant parameters affecting yield. uminho.pt While specific yields for this compound synthesis are often proprietary, related enzymatic syntheses of fructose derivatives have achieved yields as high as 93%. researchgate.net

Below is a table summarizing typical enzymatic reaction steps that can be adapted for labeled synthesis.

| Enzymatic Step | Enzyme Used | Substrate(s) | Product | Typical Yield Range |

| Phosphorylation | Phosphoenolpyruvate synthetase | ¹³C-sodium pyruvate | ¹³C-phosphoenolpyruvate | 70-85% smolecule.com |

| Aldol Condensation | Aldolase B | ¹³C-labeled triose phosphates | ¹³C-fructose-1,6-diphosphate | 65-80% smolecule.com |

| Dephosphorylation | Fructose-1,6-bisphosphatase | ¹³C-fructose-1,6-diphosphate | D-Fructose-¹³C₆ | >90% |

Post-Synthetic Purification and Quality Control

Following synthesis, the crude product contains the desired this compound along with unreacted precursors, side products, and, most importantly, isotopic contaminants. A rigorous purification and quality control process is therefore essential to isolate the target compound to a high degree of chemical and isotopic purity. caymanchem.combeilstein-journals.org

Chromatographic Techniques for High Purity (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of this compound. beilstein-journals.orgoiv.intoiv.int This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For sugar separations, specialized carbohydrate columns are often used with a mobile phase typically consisting of highly pure water or an acetonitrile/water mixture. oiv.inteconomie.gouv.fr The sample is injected into the HPLC system, and as it passes through the column, the D-fructose molecule is separated from other chemical impurities. oiv.int The fraction containing the pure compound is collected for subsequent use. Preparative HPLC can be used to handle larger quantities for bulk purification. nih.gov

Removal of Non-Labeled and Partially Labeled Contaminants

A unique challenge in producing isotopically labeled compounds is the removal of molecules with incorrect isotopic compositions. These contaminants include non-labeled D-fructose (containing only 12C) and partially labeled species (containing a mix of 12C and 13C atoms). Because these contaminants are chemically identical to the target compound, their separation is exceptionally difficult.

While standard chromatographic techniques like HPLC are excellent for removing chemical impurities, they generally cannot separate molecules based on isotopic differences alone. Therefore, the primary strategy to ensure high isotopic purity is to drive the synthesis reactions to completion using highly enriched precursors. csic.es The quality control methods described in the next section are then used to quantify the level of any remaining isotopic contaminants, rather than physically removing them post-synthesis. The final product's isotopic purity is thus a direct reflection of the efficiency of the synthesis and the enrichment level of the starting materials.

Analytical Validation of Isotopic Enrichment and Positional Fidelity

To confirm the identity and quality of this compound, a suite of analytical techniques is used. These methods are designed to verify the compound's chemical structure, determine the percentage of 13C enrichment, and confirm that all six carbon positions are indeed labeled (positional fidelity).

Mass Spectrometry (MS) is a fundamental tool for this validation. smolecule.comoiv.int By measuring the mass-to-charge ratio of the ionized molecule, MS can definitively determine its molecular weight. This compound has a molecular weight of approximately 186.1, which is six mass units higher than that of its unlabeled counterpart (~180.1). caymanchem.comchemscene.com This mass difference allows for clear confirmation of the total isotopic enrichment and can quantify the abundance of the fully labeled species relative to any partially labeled or non-labeled contaminants. smolecule.comnih.gov Techniques like HPLC coupled with Isotope Ratio Mass Spectrometry (HPLC-co-IRMS) allow for the simultaneous separation and isotopic analysis of sugars. oiv.intoiv.inteconomie.gouv.freconomie.gouv.frnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of both isotopic enrichment and positional fidelity. researchgate.netcancer.govnih.gov Specifically, 13C NMR is used to directly observe the carbon skeleton. researchgate.net In a uniformly 13C-labeled molecule like this compound, the spectrum is characterized by complex signal splitting patterns that arise from spin-spin coupling between adjacent 13C nuclei. pnas.orgnih.gov This coupling pattern serves as a definitive "fingerprint," proving that all carbon atoms are 13C and are connected in the correct fructose structure. pnas.orgresearchgate.net This powerful technique can distinguish the uniformly labeled product from any other isotopomer, confirming its positional fidelity. cancer.gov

The table below summarizes the key analytical validation techniques.

| Analytical Technique | Purpose | Key Findings |

| Mass Spectrometry (MS) | Validates isotopic enrichment by measuring molecular weight. | Distinguishes D-Fructose-¹³C₆ (MW ≈ 186.1) from unlabeled fructose (MW ≈ 180.1) and partially labeled species. caymanchem.comchemscene.com |

| High-Performance Liquid Chromatography (HPLC) | Ensures chemical purity by separating the target compound from chemical byproducts and precursors. | Provides a chemically pure sample for further analysis. oiv.intoiv.int |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms positional fidelity and isotopic enrichment. | ¹³C NMR spectra show characteristic ¹³C-¹³C coupling patterns, providing a unique fingerprint of the uniformly labeled molecule. pnas.orgresearchgate.net |

High-Resolution Mass Spectrometry for Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the isotopic abundance and mass isotopologue distribution (MID) of ¹³C-labeled compounds like D-Fructose-1,2,3,4,5,6-¹³C₆. nih.govrsc.org This method is favored for its high sensitivity, reproducibility, and accuracy in determining isotopic enrichment. nih.gov When coupled with separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) or Gas Chromatography (GC), it allows for the precise quantification of labeled metabolites from complex biological matrices. nih.govnih.gov

The fundamental principle of HRMS in this context is its ability to resolve minute differences in the mass-to-charge ratio (m/z) of molecules. Natural D-fructose consists primarily of ¹²C atoms and has a monoisotopic mass of approximately 180.0634 g/mol . In contrast, D-Fructose-1,2,3,4,5,6-¹³C₆, where all six carbon atoms are the ¹³C isotope, has an expected molecular weight of approximately 186.0835 g/mol . caymanchem.comlgcstandards.com

During analysis, the sample is ionized and the resulting ions are separated based on their m/z. HRMS can distinguish between the fully unlabeled molecule (M+0) and the various isotopologues containing one to six ¹³C atoms (M+1 to M+6). For a sample of D-Fructose-1,2,3,4,5,6-¹³C₆ with an isotopic purity of 99%, the mass spectrum will be dominated by the peak corresponding to the M+6 isotopologue. The relative intensities of the M+0 to M+5 peaks provide a detailed distribution of the isotopic enrichment, confirming the high abundance of the fully labeled species. rsc.orgmdpi.com This detailed isotopomer distribution analysis is crucial for quantitative MFA studies. nih.govresearchgate.net

Table 1: Theoretical Mass-to-Charge Ratios of D-Fructose Isotopologues This interactive table displays the expected monoisotopic mass for different ¹³C isotopologues of D-Fructose.

| Isotopologue | Formula | Approximate Monoisotopic Mass ( g/mol ) |

|---|---|---|

| M+0 (Unlabeled) | C₆H₁₂O₆ | 180.0634 |

| M+1 | ¹³CC₅H₁₂O₆ | 181.0667 |

| M+2 | ¹³C₂C₄H₁₂O₆ | 182.0701 |

| M+3 | ¹³C₃C₃H₁₂O₆ | 183.0734 |

| M+4 | ¹³C₄C₂H₁₂O₆ | 184.0768 |

| M+5 | ¹³C₅CH₁₂O₆ | 185.0801 |

Nuclear Magnetic Resonance Spectroscopy for Positional Confirmation

In a ¹³C NMR experiment, each unique carbon atom in a molecule produces a distinct signal (resonance) in the spectrum, with its position (chemical shift) being sensitive to its chemical environment. unimo.itresearchgate.net For a uniformly labeled compound like D-Fructose-1,2,3,4,5,6-¹³C₆, the spectrum exhibits characteristic features that confirm complete labeling. The presence of ¹³C-¹³C spin-spin coupling is a key indicator. When two ¹³C atoms are adjacent, their signals are split into doublets, a phenomenon not observed in unlabeled compounds at natural abundance (1.1% ¹³C). oup.com The observation of these couplings across the entire carbon backbone confirms that all six carbon positions are occupied by ¹³C isotopes.

Recent developments in NMR have enabled the determination of intramolecular ¹³C/¹²C ratios with high precision. researchgate.net The analysis of carbohydrates like fructose can be complex due to the presence of multiple isomers (tautomers) in solution, such as β-fructopyranose, α-fructofuranose, and β-fructofuranose, which can result in more than six peaks in the spectrum. researchgate.net Despite this complexity, the distinct chemical shifts for each carbon in the major isomeric forms can be assigned, and the uniform ¹³C enrichment can be verified for each. unimo.it

Table 2: Illustrative ¹³C NMR Chemical Shifts for D-Fructose in Aqueous Solution This table shows typical chemical shift ranges for the different carbon atoms of the major isomers of D-fructose. The exact shifts and splitting patterns for D-Fructose-1,2,3,4,5,6-¹³C₆ would be influenced by ¹³C-¹³C coupling.

| Carbon Atom | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) |

|---|---|---|---|

| C-1 | 63.5 | 64.2 | 62.1 |

| C-2 | 98.8 | 105.1 | 102.2 |

| C-3 | 68.2 | 81.1 | 76.5 |

| C-4 | 70.3 | 77.2 | 75.8 |

| C-5 | 69.8 | 82.3 | 82.3 |

Elemental Analysis for Total ¹³C Content

The procedure involves the complete combustion of a small, precisely weighed amount of the sample in an elemental analyzer. uwaterloo.ca This process quantitatively converts all the carbon present in the fructose sample into carbon dioxide (CO₂) gas. usgs.gov The resulting CO₂ is then introduced into an isotope ratio mass spectrometer, which measures the ratio of the masses corresponding to ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44).

This measured ratio is compared against internationally recognized reference standards, such as Vienna Pee Dee Belemnite (VPDB), to calculate the delta (δ¹³C) value. usgs.govuwaterloo.ca From this value, the atom percent ¹³C can be calculated, providing a definitive measure of the total isotopic enrichment. For D-Fructose-1,2,3,4,5,6-¹³C₆, this analysis is used to verify that the material meets the specified enrichment level, which is typically ≥99 atom % ¹³C. sigmaaldrich.comisotope.com This bulk analysis is crucial for ensuring the quality and reliability of the labeled compound as a tracer in quantitative metabolic studies. usgs.gov

Table 3: Summary of Analytical Techniques for Purity Characterization

| Analytical Technique | Purpose | Key Findings |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Determines isotopic abundance and distribution of isotopologues. nih.gov | Confirms that the M+6 isotopologue is the most abundant species, indicating high isotopic enrichment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the position of ¹³C atoms within the molecule. researchgate.netoup.com | Observes ¹³C-¹³C coupling between all adjacent carbons, verifying uniform labeling across the entire carbon skeleton. |

Theoretical Frameworks of 13c Isotopomer Analysis for D Fructose 1,2,3,4,5,6 13c6 Tracing

Principles of Metabolic Flux Analysis (MFA) with Stable Isotope Tracers

Metabolic Flux Analysis (MFA) is a cornerstone technique for the quantitative study of cellular metabolism. nih.gov It aims to determine the in vivo rates (fluxes) of enzymatic reactions and transport processes within a cell's metabolic network. nih.gov While metabolite concentrations are readily measurable, the fluxes themselves are not directly accessible. nih.gov 13C-MFA addresses this challenge by introducing a substrate with a known 13C labeling pattern, such as D-Fructose-1,2,3,4,5,6-13C6, into a biological system. creative-proteomics.comcortecnet.com

The fundamental principle of MFA is that the distribution of 13C atoms throughout the network of intracellular metabolites is a direct function of the metabolic fluxes. nih.gov As cells metabolize the labeled fructose (B13574), the 13C atoms are incorporated into various downstream metabolites. creative-proteomics.com Different metabolic pathways and reaction rates will result in distinct and predictable labeling patterns in these metabolites. creative-proteomics.com By measuring the isotopic enrichment in cellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the fluxes through the metabolic network. nih.govcreative-proteomics.com This approach provides significantly more constraints for flux estimation than traditional MFA, which relies solely on stoichiometric balancing of extracellular inputs and outputs. creative-proteomics.com

The workflow of a 13C-MFA experiment involves several key steps:

Tracer Selection and Experimentation: A specifically labeled substrate like this compound is supplied to the cells. nih.govresearchgate.net

Sample Analysis: After a period of incubation, intracellular metabolites are extracted and their 13C labeling patterns are measured. ethz.ch

Computational Flux Estimation: The measured labeling data is used as a constraint to a mathematical model of the cell's metabolic network to estimate the intracellular fluxes. researchgate.net

Carbon Atom Transitions and Scrambling Mechanisms in Intermediary Metabolism

Tracing the fate of this compound relies on a detailed understanding of the atom-specific transformations that occur during metabolism. When this uniformly labeled fructose enters pathways like glycolysis, its six-carbon backbone is systematically broken down and rearranged. For instance, the enzyme aldolase (B8822740) cleaves fructose-1,6-bisphosphate into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP). nih.gov With a uniformly labeled fructose, both of these resulting triose phosphates will be fully labeled with 13C.

These labeled molecules then proceed through the central carbon metabolism, including the tricarboxylic acid (TCA) cycle. The entry of labeled pyruvate (B1213749) (derived from fructose) into the TCA cycle via pyruvate dehydrogenase leads to the formation of labeled acetyl-CoA. nih.gov The subsequent condensation and decarboxylation reactions within the cycle redistribute the 13C atoms among various intermediates. bmj.com

However, the interpretation of labeling patterns is complicated by "scrambling" mechanisms. This refers to processes that result in the randomization or non-unique mapping of carbon atoms from a substrate to a product. Key sources of scrambling include:

Reversible Reactions: Many enzymatic reactions, such as those catalyzed by triose phosphate isomerase in glycolysis, are reversible. nih.gov This reversibility can cause the 13C labels to flow backward and forward, altering the labeling patterns from what would be expected in a purely unidirectional pathway. nih.gov

Symmetrical Intermediates: Some metabolites in the TCA cycle, like succinate (B1194679) and fumarate (B1241708), are symmetrical molecules. This symmetry means that subsequent enzymes cannot distinguish between the two ends of the molecule, leading to an equal probability of the label appearing in different positions in downstream metabolites like malate (B86768) and oxaloacetate.

Converging Pathways: When multiple pathways converge to produce the same metabolite, the labeling pattern of that metabolite becomes a flux-weighted average of the labeling patterns of the precursors from each pathway. nih.gov For example, the pentose (B10789219) phosphate pathway produces glyceraldehyde-3-phosphate, which re-enters glycolysis, mixing with the GAP derived directly from fructose. youtube.com

By carefully modeling these transitions and scrambling events, researchers can deconvolve the contributions of different pathways to the production of a given metabolite. youtube.comyoutube.com

Mass Isotopomer Distribution (MID) and Isotopomer Distribution Analysis (IDA) Concepts

The primary data obtained from mass spectrometry in a 13C tracer experiment is the Mass Isotopomer Distribution (MID). nih.gov

Isotopologues (or Mass Isotopomers): These are molecules that are identical in chemical formula and structure but differ in their isotopic composition, resulting in different molecular weights. nih.govnih.gov For a metabolite with 'n' carbon atoms, there are 'n+1' possible mass isotopologues, corresponding to the molecule containing 0, 1, 2, ..., n atoms of 13C. These are often denoted as M+0, M+1, M+2, ..., M+n. nih.gov

Isotopomers: This term refers to molecules that have the same number of isotopic atoms but differ in their positions within the molecule. For example, a three-carbon molecule with one 13C atom has three distinct positional isotopomers. nih.gov Standard mass spectrometry measures isotopologues, not isotopomers, although techniques like tandem MS or NMR can provide positional information. nih.gov

The Mass Isotopomer Distribution (MID) , also referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of each mass isotopologue for a specific metabolite. nih.gov The sum of the fractional abundances for all isotopologues of a given metabolite is equal to 1 (or 100%). nih.gov The MID is the key piece of information used in 13C-MFA to constrain the metabolic model. By comparing the experimentally measured MIDs of various metabolites to the MIDs predicted by the model for a given set of fluxes, the best-fit flux distribution can be determined.

The table below illustrates the concept of isotopomers and isotopologues for a generic three-carbon metabolite.

| Mass Isotopologue (Isotopologue) | Number of 13C Atoms | Positional Isotopomers (Isotopomers) | Number of Isotopomers |

|---|---|---|---|

| M+0 | 0 | ¹²C-¹²C-¹²C | 1 |

| M+1 | 1 | ¹³C-¹²C-¹²C, ¹²C-¹³C-¹²C, ¹²C-¹²C-¹³C | 3 |

| M+2 | 2 | ¹³C-¹³C-¹²C, ¹³C-¹²C-¹³C, ¹²C-¹³C-¹³C | 3 |

| M+3 | 3 | ¹³C-¹³C-¹³C | 1 |

Steady-State vs. Non-Steady-State Isotope Tracing Dynamics

The dynamics of isotope labeling are critical to the design and interpretation of tracer experiments. A distinction is made between metabolic steady-state and isotopic steady-state. nih.gov

Metabolic Steady-State: This condition implies that the concentrations of intracellular metabolites and the rates of all metabolic reactions (fluxes) are constant over time. nih.gov

Isotopic Steady-State: After the introduction of a 13C tracer, the isotopic enrichment of intracellular metabolites will change over time. Isotopic steady-state is reached when the labeling pattern (i.e., the MID) of each metabolite no longer changes. nih.gov The time required to reach this state depends on the fluxes and the pool sizes of the metabolites. nih.gov For example, glycolytic intermediates may reach isotopic steady-state within minutes, while TCA cycle intermediates can take hours. nih.gov

Traditional 13C-MFA is performed at both metabolic and isotopic steady-state. nih.gov The system is allowed to run long enough for the labeling to become stable, and a single endpoint measurement is taken. researchgate.net

In contrast, Isotopically Non-Stationary MFA (INST-MFA) analyzes samples during the transient period before isotopic steady-state is achieved. researchgate.net This dynamic approach involves collecting samples at multiple time points after the introduction of the tracer and measuring the changing MIDs. researchgate.net INST-MFA can be particularly advantageous for systems that are slow to reach isotopic steady-state, such as in many mammalian cell cultures, or when seeking to resolve fluxes that are not identifiable under steady-state conditions. researchgate.netnih.gov

| Feature | Steady-State MFA | Isotopically Non-Stationary MFA (INST-MFA) |

| Isotopic Condition | Isotopic steady-state (labeling is constant) nih.gov | Isotopic transient (labeling changes over time) researchgate.net |

| Metabolic Condition | Metabolic steady-state (fluxes are constant) nih.gov | Metabolic steady-state (fluxes are constant) researchgate.net |

| Sampling | Single time point after reaching isotopic steady-state researchgate.net | Multiple time points during the transient phase researchgate.net |

| Data Richness | Provides one set of MIDs | Provides time-course data of MIDs, incorporating pool size information nih.gov |

| Applicability | Best for fast-growing microbes that quickly reach isotopic steady-state | Useful for systems with slow metabolism or large metabolite pools researchgate.net |

Stoichiometric and Kinetic Modeling Approaches for Label Propagation

At the heart of 13C-MFA is a mathematical model that describes the metabolic network and the flow of carbon atoms through it. nih.gov This model is used to predict the MIDs of intracellular metabolites for a given set of metabolic fluxes.

Stoichiometric Models form the basis of MFA. These models are built on two main components:

Reaction Stoichiometry: A matrix that defines the relationships between metabolites and reactions in the network (e.g., A + B -> C).

Atom Mapping Matrices: These matrices explicitly define the fate of each carbon atom in a reaction. For example, they track which carbon atom of fructose-6-phosphate (B1210287) ends up in which position of fructose-1,6-bisphosphate.

By combining these components, a system of algebraic equations can be constructed that relates the MIDs of product metabolites to the MIDs of their precursor substrates and the relative fluxes of the reactions that produce them. nih.gov The goal of the MFA calculation is to find the set of fluxes that minimizes the difference between the MIDs predicted by the model and the MIDs measured experimentally. nih.gov

Kinetic Modeling approaches can further enhance flux analysis. While stoichiometric models assume that fluxes are independent variables to be estimated, kinetic models describe reaction rates as a function of metabolite concentrations and kinetic parameters (e.g., Vmax, Km). Incorporating kinetic information can, in principle, provide a more dynamic and mechanistically detailed picture of metabolic regulation. However, the application of kinetic models in 13C-MFA is often limited by the difficulty of measuring the necessary kinetic parameters in vivo. stanford.edu Therefore, stoichiometric models remain the most widely used approach for flux elucidation.

Impact of Natural Isotopic Abundance on Measured Labeling Patterns

A critical and mandatory step in analyzing data from any 13C tracer experiment is the correction for the natural abundance of stable isotopes. nih.govnih.gov In nature, carbon exists as a mixture of isotopes, primarily 12C (~98.9%) and 13C (~1.1%). nih.gov This means that any carbon-containing metabolite will naturally have a certain percentage of molecules containing one or more 13C atoms, even without the introduction of a tracer. biorxiv.org

This naturally occurring 13C contributes to the measured mass isotopomer distribution and, if not accounted for, will lead to an overestimation of the tracer-derived labeling and result in erroneous flux calculations. nih.govfau.de For example, the M+1 peak of a metabolite is not solely due to molecules that have incorporated one 13C atom from the this compound tracer; it also includes molecules that contain one naturally occurring 13C atom. nih.gov The effect is more pronounced for larger molecules and for isotopologues with higher masses. nih.gov

Therefore, the raw MIDs obtained from the mass spectrometer must be mathematically corrected to remove the contribution from natural isotopic abundance. nih.govresearchgate.net This correction is typically done using algorithms that employ a correction matrix based on the elemental composition of the metabolite and the known natural abundances of all its constituent isotopes (C, H, N, O, etc.). fau.debiorxiv.orgsemanticscholar.org Only after this correction can the MIDs be accurately used to reflect the metabolic processing of the 13C-labeled tracer and to calculate the true metabolic fluxes. biorxiv.org Subtracting the MID of an unlabeled sample from a labeled sample is not a valid method for this correction. nih.gov

Advanced Analytical Platforms for Metabolite Profiling and Isotopomer Resolution

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Metabolites

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. Since sugars like fructose (B13574) are polar and non-volatile, they must first undergo chemical derivatization to increase their volatility for GC analysis. nih.govrestek.com

Derivatization is a critical preparatory step for the GC-MS analysis of carbohydrates. The process involves chemically modifying the metabolites to make them more volatile and less polar. A common and robust two-step method involves methoximation followed by silylation. mdpi.comyoutube.com

Methoximation : This initial step targets the keto group of fructose, converting it into an O-methyloxime. This reaction is important because it "locks" the sugar in its open-chain form, preventing the formation of multiple isomers (tautomers) in the hot GC inlet, which would otherwise complicate the resulting chromatogram. restek.comyoutube.com

Silylation : Following methoximation, the hydroxyl (-OH) groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comchemijournal.com This step replaces the active hydrogen atoms on the hydroxyl groups with non-polar TMS groups, significantly increasing the molecule's volatility and thermal stability. mdpi.comyoutube.com

The resulting derivatized D-Fructose-1,2,3,4,5,6-13C6 is then amenable to separation by gas chromatography and detection by mass spectrometry.

| Reaction Step | Reagent(s) | Purpose |

|---|---|---|

| Methoximation | Methoxyamine hydrochloride in pyridine | Stabilizes the keto group and prevents the formation of multiple anomeric peaks by locking the sugar in its open-chain form. restek.comyoutube.com |

| Trimethylsilylation (TMS) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Replaces active hydrogens on hydroxyl groups with TMS groups to increase volatility and thermal stability for GC analysis. youtube.comresearchgate.net |

Once the derivatized this compound is introduced into the mass spectrometer, it is ionized, typically by electron ionization (EI), which causes the molecule to break apart into characteristic fragment ions. The mass-to-charge ratio (m/z) of these fragments provides a molecular fingerprint.

For a uniformly labeled compound like 13C6-fructose, every carbon-containing fragment will have a mass that is shifted higher by the number of 13C atoms it contains, compared to the corresponding fragment from unlabeled fructose. For example, a C1-C3 fragment from a derivatized, unlabeled fructose might be observed at m/z 203, whereas the same fragment from the fully labeled version would appear at m/z 206 (a mass shift of +3). nih.gov This allows for the confirmation of the labeling pattern and the tracing of these labeled carbons as they are incorporated into other metabolites. researchgate.netnih.gov Analysis of these fragmentation patterns is crucial for metabolic flux analysis, providing insights into the activity of specific metabolic pathways. researchgate.net

| Fragment Description | Hypothetical m/z (Unlabeled Fructose) | Hypothetical m/z (this compound) | Mass Shift |

|---|---|---|---|

| C1-C3 Fragment | 203 | 206 | +3 |

| C4-C6 Fragment | 217 | 220 | +3 |

Note: The m/z values are based on methyloxime peracetate derivatives and serve as an example to illustrate the mass shift concept. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar Metabolites

LC-MS/MS is a premier analytical tool for studying polar metabolites like fructose and its phosphorylated derivatives directly from biological extracts, often without the need for derivatization. nih.gov This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are capable of measuring the m/z of ions with extremely high accuracy and precision. nih.gov This capability is essential in 13C-tracer studies for several reasons:

Unambiguous Formula Assignment : The precise mass measurement allows for the confident determination of the elemental formula of a metabolite. acs.org

Isotopologue Resolution : HRMS can distinguish between ions with very similar masses, which is critical for resolving different isotopologues of a metabolite (e.g., M+1, M+2, ..., M+6). nih.gov This enables the accurate quantification of the extent of 13C incorporation into downstream metabolites from the this compound tracer. nih.gov

The use of uniformly 13C-labeled internal standards can further enhance quantification accuracy in complex biological matrices through isotope dilution mass spectrometry. mdpi.com

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

|---|---|---|

| D-Fructose (unlabeled) | C6H12O6 | 180.06339 |

| This compound | 13C6H12O6 | 186.08358 |

LC-MS-based metabolomics using 13C-tracers like this compound can be performed using two main strategies: targeted and untargeted analysis. metabolon.com

Targeted Metabolomics : This is a hypothesis-driven approach where a predefined list of metabolites in a specific pathway is measured. metabolon.comresearchgate.net Using tandem mass spectrometry (MS/MS), specific parent-fragment ion transitions are monitored for both the unlabeled and 13C-labeled versions of each metabolite. This method offers high sensitivity and quantitative precision, making it ideal for validating fluxes through known metabolic pathways. nih.gov

Untargeted Metabolomics : This is a hypothesis-generating approach that aims to comprehensively measure all detectable metabolites in a sample, including those that are unknown. metabolon.comcreative-proteomics.com In the context of 13C-tracer studies, untargeted analysis involves searching the HRMS data for all molecular features that show a mass shift corresponding to the incorporation of 13C atoms. researchgate.net This powerful discovery tool can reveal novel metabolic pathways or unexpected connections between different pathways. researchgate.netcreative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Non-Destructive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules based on the magnetic properties of atomic nuclei. researchgate.net For studies involving this compound, 13C NMR is particularly valuable as it directly detects the labeled carbon atoms. frontiersin.org

The combination of stable isotope labeling and NMR spectroscopy is a potent tool for isotopomer analysis and provides a wealth of information about metabolic pathways. utsouthwestern.edu Because the analysis is non-destructive, the sample can be recovered and used for further analysis, which is a key advantage when working with precious samples. researchgate.net

In a 13C NMR spectrum of uniformly labeled fructose, each of the six carbon atoms will produce a distinct signal (peak) at a specific chemical shift. nih.govresearchgate.net The exact position of the peak is determined by the local chemical environment of that carbon atom within the molecule. Furthermore, due to the 100% 13C enrichment, scalar coupling between adjacent 13C nuclei (13C-13C J-coupling) can be observed, which splits the signals into complex multiplets. oup.com This coupling pattern provides definitive information on the carbon-carbon connectivity, confirming the structural integrity of the labeled molecule and allowing researchers to trace the intact carbon backbone as it is incorporated into other metabolites. nih.gov

| Carbon Position | β-fructopyranose (ppm) | β-fructofuranose (ppm) | α-fructofuranose (ppm) |

|---|---|---|---|

| C1 | 63.9 | 64.3 | 65.4 |

| C2 | 98.8 | 105.1 | 102.0 |

| C3 | 68.2 | 81.8 | 76.9 |

| C4 | 70.3 | 77.2 | 75.7 |

| C5 | 67.3 | 82.6 | 81.0 |

| C6 | 64.8 | 62.7 | 63.6 |

Note: Fructose exists as multiple isomers (anomers) in solution, each with a unique set of chemical shifts. Data is representative and based on published values. researchgate.net

¹H- and ¹³C-NMR for Direct Isotopomer Observation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful, non-destructive technique for the direct observation of isotopomers. The incorporation of ¹³C at all six carbon positions in the fructose molecule provides distinct spectral characteristics compared to its natural abundance counterpart.

In ¹³C-NMR spectroscopy , the most significant advantage of using this compound is the dramatic increase in signal sensitivity. The natural abundance of ¹³C is only about 1.1%, making detection challenging without isotopic enrichment. nih.govfrontiersin.org With uniform labeling, every fructose molecule contributes to the ¹³C signal. Furthermore, the spectra exhibit complex splitting patterns due to ¹³C-¹³C scalar couplings (J-couplings) between adjacent carbon atoms. nih.gov These coupling patterns provide direct evidence of the intact carbon backbone and confirm the specific isotopomer (M+6). The large chemical shift dispersion of ¹³C NMR reduces spectral overlap, which is a common issue in ¹H NMR, facilitating clearer analysis. frontiersin.org

In ¹H-NMR spectroscopy , the presence of a ¹³C nucleus attached to a proton causes splitting of the proton signal into a doublet, a phenomenon known as ¹JCH coupling. In a fully labeled molecule like this compound, every proton is attached to a ¹³C atom, leading to characteristic splitting patterns that distinguish it from unlabeled fructose.

It is important to note that the NMR spectra of fructose in solution are inherently complex because it exists as a mixture of several tautomers (isomers in equilibrium), primarily β-pyranose, β-furanose, and α-furanose. nih.govresearchgate.net Each of these forms has a unique set of chemical shifts, and the full ¹³C labeling adds another layer of complexity through homonuclear ¹³C-¹³C couplings, making spectral assignment challenging. nih.govresearchgate.net

Table 1: Comparison of NMR Signatures for Natural Abundance vs. Uniformly Labeled Fructose

| NMR Property | Natural Abundance D-Fructose | This compound |

|---|---|---|

| ¹³C Signal Intensity | Low (based on 1.1% natural abundance) | High (near 100% enrichment) |

| ¹³C-¹³C Coupling | Negligible (probability of adjacent ¹³C is ~0.01%) | Present and complex, providing structural connectivity |

| ¹H Signal Pattern | Singlets (or multiplets from ¹H-¹H coupling) | Doublets (or doublet of doublets) due to ¹JCH coupling |

| Primary Information | Chemical environment of carbons | Direct confirmation of M+6 isotopomer and carbon skeleton integrity |

Multi-Dimensional NMR Techniques for Complex Spectral Assignment

Given the spectral complexity of this compound, one-dimensional NMR is often insufficient for complete resonance assignment. Multi-dimensional NMR techniques are indispensable for resolving overlapping signals and establishing connectivity within the molecule. nih.gov

COSY (Correlation Spectroscopy) : This 2D ¹H-¹H experiment identifies protons that are coupled to each other, helping to trace the proton network within each tautomeric form of fructose.

HSQC (Heteronuclear Single Quantum Coherence) : This is a 2D experiment that correlates directly bonded ¹H and ¹³C nuclei. youtube.comhmdb.ca It is extremely powerful for assigning which proton is attached to which carbon, effectively spreading the crowded ¹H spectrum over the wider ¹³C chemical shift range. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This 2D experiment detects longer-range correlations between ¹H and ¹³C atoms, typically over two to three bonds. youtube.comunl.edu It is crucial for connecting different spin systems separated by quaternary carbons (like C-2 in fructose) or heteroatoms, thus helping to piece together the entire carbon skeleton.

¹³C-¹³C Correlation Experiments (e.g., INADEQUATE, (H)CC-TOCSY) : For uniformly ¹³C-labeled compounds, these experiments are particularly valuable. They directly show correlations between adjacent ¹³C atoms, providing an unambiguous map of the carbon framework. nih.govnih.gov Techniques like Constant-Time (CT) COSY can be used to improve resolution by avoiding splitting from ¹JCC coupling in the indirect dimension. nih.gov

By combining these techniques, a complete and unambiguous assignment of all ¹H and ¹³C resonances for each major tautomer of this compound can be achieved. nih.gov

Hyphenated Techniques (e.g., HPLC-co-IRMS) for Specific Compound Isotope Ratios

Hyphenated techniques combine the separation power of chromatography with the detection specificity of mass spectrometry. High-Performance Liquid Chromatography coupled with Isotope Ratio Mass Spectrometry (HPLC-co-IRMS) is a specialized technique used to determine the precise ¹³C/¹²C isotope ratio of specific compounds within a complex mixture. economie.gouv.frresearchgate.net

The workflow for this technique involves several key steps:

Separation : The sample is injected into an HPLC system, where individual compounds, such as fructose, are separated from the matrix. news-medical.netspectralabsci.comlcms.cz

Oxidation : The eluent from the HPLC containing the separated fructose is directed to an interface. Here, the organic compound is quantitatively converted to carbon dioxide (CO₂) gas through chemical oxidation ("co"). economie.gouv.froiv.int

Analysis : The resulting CO₂ gas is then introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂ with extremely high precision.

This method is widely used in food authenticity studies to detect the adulteration of products like honey, wine, and fruit juices by measuring the natural abundance δ¹³C values of their constituent sugars. economie.gouv.frnih.goveuropa.eu When analyzing a fully labeled compound like this compound, the measured isotope ratio would be exceptionally high, serving as a definitive confirmation of the compound's isotopic enrichment and allowing for its precise quantification in tracer studies. The initial separation by HPLC ensures that the measured isotope ratio is specific to fructose and not confounded by other co-eluting compounds. researchgate.net

Data Processing Workflows for Background Correction and Isotopomer Deconvolution

Raw data from analytical platforms, particularly mass spectrometry, must undergo a rigorous data processing workflow to yield biologically meaningful information. mdpi.com This involves correcting for various sources of error and deconvoluting complex signals to determine the abundance of each isotopomer. nih.gov

Background Correction : The first step often involves subtracting background signals that may arise from the analytical instrument, solvents, or the biological matrix. fsu.educast-amsterdam.org In chromatographic methods, this includes baseline correction to account for signal drift. cast-amsterdam.org Algorithms are used to identify and remove noise while preserving the true analytical peaks.

Isotopomer Deconvolution : This process aims to determine the true distribution of isotopomers from the measured data. For mass spectrometry data, this involves several key corrections:

Natural Isotope Abundance Correction : All atoms (C, H, N, O, S, etc.) have naturally occurring heavy isotopes. These contribute to the mass spectrum and can artificially inflate the abundance of higher-mass isotopologues. A correction must be applied to remove the contribution of natural isotopes from all atoms in the molecule to isolate the signal originating from the ¹³C label. nih.gov This is typically done using matrix-based algorithms that account for the known natural abundance of all isotopes.

Deisotoping : This is the process of grouping all peaks that belong to the same isotopic envelope of a single compound. youtube.comreadthedocs.io The algorithm identifies peaks separated by the expected mass difference for ¹³C (approx. 1.00335 Da) and assigns them to a single chemical entity.

Feature Alignment : In chromatographic data, retention times can shift between runs. Alignment algorithms are used to match the same feature (a specific m/z at a specific retention time) across multiple samples.

Specialized software packages and custom scripts are used to automate these complex workflows, transforming raw data into a clean matrix of identified compounds and their corresponding isotopomer distributions, ready for metabolic flux analysis. mdpi.comthermofisher.com

Applications of D Fructose 1,2,3,4,5,6 13c6 in Investigating Specific Metabolic Pathways

Fructose (B13574) Phosphorylation and Fructolysis Fluxes

The entry of fructose into metabolism begins with its phosphorylation. In the liver, this is primarily catalyzed by fructokinase (ketohexokinase), which converts fructose to fructose-1-phosphate (B91348). This initial step commits the uniformly labeled [U-13C6]-fructose to the fructolytic pathway. Aldolase (B8822740) B then cleaves the 13C-labeled fructose-1-phosphate into two three-carbon intermediates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. Both of these trioses are fully labeled with 13C. Following phosphorylation of glyceraldehyde to glyceraldehyde-3-phosphate (GA3P), both 13C3-labeled triose phosphates merge with the glycolytic pathway. The use of D-Fructose-1,2,3,4,5,6-13C6 allows researchers to directly measure the rate at which fructose is processed through these initial steps, providing a quantitative measure of fructolysis flux under various physiological and pathological conditions.

Glycolytic and Gluconeogenic Pathway Interplay

Once the 13C3-labeled triose phosphates from fructolysis enter the lower part of the glycolytic pathway, they can either proceed downwards to form pyruvate (B1213749) or be directed upwards towards gluconeogenesis. This compound is instrumental in dissecting this interplay. For instance, the conversion of fructose to glucose (gluconeogenesis) can be tracked by measuring the appearance of 13C6-labeled glucose. The reversible nature of some glycolytic/gluconeogenic enzymes can lead to complex labeling patterns in intermediates. researchgate.net The detection of "scrambled" lactate (B86563) isotopologues, such as 13C1- and 13C2-lactate, from a 13C6-labeled hexose (B10828440) precursor is an indicator of carbon rearrangement through pathways like the pentose (B10789219) phosphate pathway or the interplay between glycolysis, the Krebs cycle, and gluconeogenesis. researchgate.net By analyzing the specific patterns of 13C enrichment in glucose, lactate, and other intermediates, researchers can quantify the relative fluxes through glycolysis and gluconeogenesis originating from a fructose source.

Pentose Phosphate Pathway Activity and NADPH Production

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route for producing NADPH, which is vital for reductive biosynthesis and antioxidant defense, and for generating pentose precursors for nucleotide synthesis. nih.govnih.gov this compound can be used to assess hepatic PPP activity. Fructose-derived carbons enter the PPP as fructose-6-phosphate (B1210287). The subsequent metabolism of this labeled substrate through the PPP results in characteristic 13C-isotopomer distributions in downstream products like glycogen (B147801). A study comparing the metabolism of [U-13C]fructose with [U-13C]glucose found that both precursors yielded glycogen isotopomers indicative of PPP activity. researchgate.net The analysis revealed that the fraction of fructose converted to glycogen via the indirect pathway that was processed through the PPP was approximately 10%. researchgate.net This was significantly lower than the 14% observed for glucose being converted to glycogen via the direct pathway, indicating differential routing of these hexoses into the PPP. researchgate.net

The PPP consists of an oxidative branch, which is irreversible and produces NADPH, and a non-oxidative branch, which consists of reversible reactions that interconvert sugar phosphates. nih.gov Tracing with 13C-labeled substrates is essential for distinguishing the fluxes through these branches. The oxidative branch involves the decarboxylation of glucose-6-phosphate at the C1 position, leading to a loss of that carbon as CO2. nih.gov When fructose-derived [U-13C6]fructose-6-phosphate enters the oxidative PPP, the resulting pentose phosphate will be labeled on all five carbons. In contrast, the non-oxidative branch involves the exchange of two- and three-carbon units between sugar phosphates, leading to a "scrambling" of the carbon labels. nih.govbiorxiv.org By analyzing the specific isotopomer patterns in F6P, GA3P, and other intermediates, metabolic flux analysis can quantify the relative activity of the oxidative versus the non-oxidative branches. biorxiv.org This allows for a detailed understanding of how cells balance the need for NADPH with the requirement for nucleotide precursors.

Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerosis/Cataplerosis

The Tricarboxylic Acid (TCA) cycle is the central hub of cellular respiration. This compound is used to trace the entry of fructose-derived carbons into the TCA cycle and to measure the rates of anaplerosis (reactions that replenish TCA cycle intermediates) and cataplerosis (reactions that remove intermediates for biosynthesis). Following fructolysis and glycolysis, the 13C3-labeled pyruvate enters the mitochondria. Its subsequent metabolism within the TCA cycle leads to 13C labeling of all cycle intermediates, such as citrate (B86180), α-ketoglutarate, and malate (B86768), as well as associated amino acids like glutamate (B1630785) and aspartate. nih.gov A study in human adipocytes demonstrated that as fructose concentration increased, there was a robust, dose-dependent increase in 13C-labeled glutamate, indicating a significant entry of fructose carbons into the TCA cycle and their use for anabolic processes. nih.gov

Pyruvate has two primary entry points into the TCA cycle: conversion to acetyl-CoA by pyruvate dehydrogenase (PDH), an irreversible oxidative decarboxylation, or conversion to oxaloacetate by pyruvate carboxylase (PC), an anaplerotic reaction. nih.govnih.gov this compound allows for the precise differentiation of these two fluxes by analyzing the mass isotopomers of glutamate, which is in equilibrium with the TCA cycle intermediate α-ketoglutarate. nih.gov

PDH Pathway: When [U-13C3]pyruvate is converted to [1,2-13C2]acetyl-CoA via PDH and condenses with unlabeled oxaloacetate, it forms citrate that eventually labels glutamate at positions 4 and 5. This is detected as an M+2 isotopomer ([4,5-13C2]-glutamate). nih.gov

PC Pathway: When [U-13C3]pyruvate is carboxylated to [1,2,3-13C3]oxaloacetate via PC and condenses with unlabeled acetyl-CoA, it forms citrate that leads to glutamate labeled at positions 1, 2, and 3. A key fragment for measurement is [3-13C1]-glutamate, detected as an M+1 isotopomer. nih.gov

Research in human adipocytes using [U-13C6]-fructose revealed that fructose metabolism significantly alters the balance of these two pathways. Increasing fructose concentrations led to a pronounced, dose-dependent increase in the PDH flux, while simultaneously causing a dose-dependent decrease in the PC flux. nih.gov

Table 1: Effect of Fructose Concentration on Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC) Flux in Differentiated Human Adipocytes

| Fructose Concentration (mM) | Relative PDH Flux (M+2 Glutamate) | Relative PC Flux (M+1 Glutamate) |

| 0.1 | 1.0 | 1.0 |

| 0.5 | 2.5 | 0.8 |

| 1.0 | 4.0 | 0.6 |

| 2.5 | 6.5 | 0.4 |

| 5.0 | 8.0 | 0.3 |

| 7.5 | 9.0 | 0.25 |

| 10.0 | 9.5 | 0.2 |

| Data are illustrative, based on trends reported in Varma et al. (2015). The values represent the fold change relative to the lowest concentration. |

De Novo Lipogenesis and Glycerol (B35011) Synthesis from Fructose Carbon

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, such as carbohydrates. Fructose is considered a more potent driver of hepatic DNL than glucose. nih.govuzh.ch this compound is an essential tracer for quantifying the contribution of fructose carbons to newly synthesized lipids. The [1,2-13C2]acetyl-CoA generated from fructose via the PDH pathway serves as the primary building block for fatty acid synthesis. nih.gov The repeated addition of these two-carbon units leads to the formation of long-chain fatty acids, such as palmitate (C16:0), with specific 13C labeling patterns. For example, the synthesis of palmitate from eight [1,2-13C2]acetyl-CoA molecules would result in a fully 13C-labeled (M+16) molecule. By measuring the incorporation of 13C into palmitate and other fatty acids, researchers can directly calculate the rate of fructose-driven DNL. nih.govnih.gov

Furthermore, the 13C3-labeled DHAP produced during fructolysis can be reduced to glycerol-3-phosphate, forming the backbone for triglyceride synthesis. Tracing the 13C from fructose into the glycerol moiety of triglycerides provides a direct measure of its contribution to lipid assembly, complementing the data on fatty acid synthesis. nih.gov Studies have shown that fructose robustly stimulates DNL and the synthesis of intracellular palmitate in adipocytes. nih.gov

Glycogen Synthesis and Turnover Rates

This compound is instrumental in quantifying the contribution of fructose to glycogen stores, particularly in the liver. Unlike glucose, which can be incorporated into glycogen directly, fructose is primarily metabolized via the indirect pathway. physoc.org This involves the conversion of fructose into triose phosphates (dihydroxyacetone phosphate and glyceraldehyde-3-phosphate) within hepatocytes. mdpi.com These three-carbon intermediates then enter gluconeogenesis to form glucose-6-phosphate, which is subsequently converted to UDP-glucose and polymerized into glycogen. physoc.org

Using 13C NMR spectroscopy, researchers can non-invasively monitor the incorporation of the 13C label from fructose into the glycogen molecule. nih.govtum.de By analyzing the specific positions of the 13C atoms within the glucosyl units of glycogen, the relative activities of the direct and indirect pathways can be determined. nih.gov Studies in mice fed a diet containing [U-13C]fructose have demonstrated that fructose contributes significantly to hepatic glycogen synthesis, primarily through these triose-phosphate intermediates. physoc.org

The rate of glycogen synthesis and turnover can also be assessed. By introducing the 13C-labeled fructose and monitoring the rate of 13C enrichment in glycogen over time, the kinetics of glycogen synthesis can be calculated. nih.govresearchgate.net Conversely, by observing the decline of the 13C signal from pre-labeled glycogen stores, the rate of glycogenolysis (turnover) can be quantified. researchgate.net These measurements are crucial for understanding how dietary fructose impacts hepatic carbohydrate storage under various physiological and pathological conditions.

| Source of Glycogen | Contribution (%) | Tracer Used | Pathway |

|---|---|---|---|

| Triose-Phosphate (from Fructose) | 17 ± 1% | [U-13C]fructose | Indirect |

| Krebs Cycle (from Fructose) | 2 ± 0% | [U-13C]fructose | Indirect |

| Direct Pathway (from Glucose) | 16 ± 3% | [U-13C]glucose | Direct |

| Krebs Cycle (from Glucose) | 1 ± 0% | [U-13C]glucose | Indirect |

Amino Acid Biosynthesis via Fructose-Derived Carbon Skeletons

The carbon backbone of fructose can be utilized for the de novo synthesis of non-essential amino acids. This compound allows for precise tracking of these carbon skeletons as they are incorporated into amino acid structures. A primary example is the synthesis of glutamate.

Fructose is first metabolized through glycolysis to pyruvate. Pyruvate can then enter the tricarboxylic acid (TCA) cycle through two main anaplerotic pathways:

Pyruvate Dehydrogenase (PDH): Pyruvate is converted to acetyl-CoA, which condenses with oxaloacetate to form citrate.

Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate, directly replenishing TCA cycle intermediates.

By using [U-13C6]-d-fructose, researchers can measure the isotopomer distribution in glutamate, which is synthesized from the TCA cycle intermediate α-ketoglutarate. nih.gov The specific patterns of 13C labeling in glutamate reveal the relative fluxes through the PDH and PC pathways. For instance, the detection of [4,5-13C2]-glutamate is indicative of PDH flux, while the formation of [3-13C1]-glutamate reflects PC activity. nih.gov

A study on human adipocytes demonstrated that fructose robustly stimulates anabolic processes, including a significant, dose-dependent increase in the synthesis and secretion of 13C-labeled glutamate. nih.govresearchgate.net This indicates that fructose-derived carbons are actively shunted from glycolysis into the TCA cycle to provide the α-ketoglutarate backbone for glutamate synthesis. This application highlights the role of fructose not just as an energy source, but also as a provider of carbon precursors for amino acid biosynthesis. nih.gov

| Fructose Concentration (mM) | Fold Change in Extracellular [13C]-Glutamate (Compared to 0.1 mM) |

|---|---|

| 0.1 | 1.0 |

| 0.5 | 1.2 |

| 1.0 | 1.5 |

| 2.5 | 4.1 |

| 5.0 | 7.2 |

| 7.5 | 7.8 |

| 10.0 | 8.5 |

Interorgan and Intercellular Carbon Flux Mapping

While primarily metabolized in the liver, fructose carbons can be transported and utilized by other tissues. nih.gov this compound is a vital tool for mapping this interorgan and intercellular exchange of metabolites, a cornerstone of systemic metabolic analysis. nih.gov By administering the tracer and subsequently measuring the 13C-enrichment in various metabolites in the blood and different tissues, a quantitative picture of carbon flux can be constructed.

For example, after hepatic metabolism, fructose-derived carbons can be released into circulation in several forms:

Glucose: Synthesized via gluconeogenesis.

Lactate: Produced through glycolysis.

Triglycerides: As part of very-low-density lipoproteins (VLDL) following de novo lipogenesis.

These labeled molecules can then be taken up by peripheral tissues such as adipose tissue, skeletal muscle, and the brain. Studies have shown that high fructose consumption can lead to a "spillover" from the liver into systemic circulation, making its carbons available to extra-hepatic tissues like adipose tissue. nih.gov Tracing studies have confirmed that fructose carbons contribute to de novo fatty acid synthesis in adipocytes. nih.gov

At the intercellular level, within an organ like the liver, different cell types (e.g., hepatocytes, hepatic stellate cells) may have distinct metabolic roles. mdpi.com While specific studies mapping the flux of 13C from fructose between these cell types are complex and still an emerging area, the principle of stable isotope tracing provides the framework for such investigations. For instance, conditioned media from hepatocytes treated with fructose and palmitate can induce pro-fibrotic transcriptional changes in hepatic stellate cells, suggesting a paracrine signaling mechanism that could be further elucidated by tracing the metabolic fate of fructose carbons between these cell types. cellphysiolbiochem.comcellphysiolbiochem.com

Metabolic Rewiring in Research Models of Cellular Adaptation and Stress

Cells adapt to various stresses, such as hypoxia, nutrient deprivation, or oxidative stress, by reprogramming their metabolic pathways. mdpi.com this compound is used to investigate how fructose metabolism is altered during these adaptive responses and how it might contribute to the stress phenotype.

High fructose intake is known to induce metabolic stress, including endoplasmic reticulum (ER) stress and oxidative stress, by depleting cellular ATP during its initial phosphorylation and through the generation of uric acid. researchgate.netdergipark.org.trresearchgate.net This can lead to mitochondrial dysfunction and the increased production of reactive oxygen species (ROS). researchgate.net Using 13C-fructose, researchers can trace how these stress conditions rewire metabolic flux. For instance, under stress, fructose-derived carbons might be diverted from energy production towards pathways that mitigate damage, such as the pentose phosphate pathway (PPP) to generate NADPH for antioxidant defense.

In the context of cancer, which represents a state of chronic cellular stress and adaptation, fructose metabolism is often reprogrammed to support proliferation. researchgate.netnih.govudel.edu Tracer studies using 13C-labeled fructose in pancreatic cancer cells have revealed that fructose is preferentially metabolized via the non-oxidative branch of the PPP to support nucleic acid synthesis, a critical component of cell division. nih.govmdpi.com This is a distinct fate compared to glucose, which was primarily used to fuel glycolysis and the TCA cycle. nih.gov This metabolic partitioning demonstrates a sophisticated adaptive rewiring where cancer cells utilize different sugars for distinct anabolic needs, a finding made possible by stable isotope tracing. nih.gov

| Metabolic Pathway | Primary Carbon Source | Key Anabolic Output |

|---|---|---|

| Glycolysis / TCA Cycle | Glucose | Energy (ATP), Fatty Acid Synthesis |

| Pentose Phosphate Pathway (Non-oxidative) | Fructose | Nucleic Acid Synthesis (Ribose) |

Advanced Research Paradigms and Methodological Innovations with D Fructose 1,2,3,4,5,6 13c6

In Vitro Cellular and Subcellular Metabolic Tracing

In vitro systems provide a controlled environment to investigate the metabolic fate of D-Fructose-1,2,3,4,5,6-13C6 at the cellular and subcellular levels. By introducing the tracer into the culture medium, scientists can monitor its uptake and subsequent conversion into a multitude of downstream metabolites, revealing the activity of specific enzymes and pathways.

The use of this compound in cultured cells has yielded significant insights into fructose (B13574) metabolism across various cell types. In human adipocytes, for instance, this tracer has been employed to map the flow of fructose carbons and analyze metabolic fluxes. Studies have shown that fructose robustly stimulates anabolic processes. When human adipocytes are exposed to [U-13C6]-d-fructose, the labeled carbons are incorporated into key metabolic intermediates, demonstrating entry into the tricarboxylic acid (TCA) cycle.

One key finding is the dose-dependent effect of fructose on the pyruvate (B1213749) dehydrogenase (PDH) flux, which indicates the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle. The measurement of specific glutamate (B1630785) isotopomers, such as [4,5-13C2]-glutamate, serves as a surrogate for this flux. Research in differentiated adipocytes revealed a significant, dose-dependent increase in PDH flux, suggesting that citrate (B86180) is a primary product of fructose metabolism in these cells. Furthermore, these tracing studies have demonstrated that fructose metabolism leads to a substantial increase in the synthesis of glutamate and promotes de novo fatty acid synthesis.

Metabolic Response to [U-13C6]-d-fructose in Differentiated Human Adipocytes

This table summarizes key findings from a stable isotope tracing study, showing the significant impact of 5 mM fructose on major metabolic pathways compared to control conditions.

| Metabolic Parameter | Fold Change with 5 mM Fructose | Pathway Implication |

|---|---|---|

| Glutamate Levels | +7.2-fold | Increased entry into and activity of the TCA cycle. |

| Pyruvate Dehydrogenase (PDH) Flux | ~+4.0-fold | Enhanced conversion of fructose-derived pyruvate to acetyl-CoA. |

| Pyruvate Carboxylase (PC) Flux | -0.32-fold | Decreased anaplerotic entry of pyruvate into the TCA cycle. |

Subcellular investigations using isolated organelles allow for the direct interrogation of metabolic pathways within specific compartments, free from the influence of other cellular activities. While direct studies with this compound are specific, related research on other labeled hexoses provides a clear methodological precedent. For example, studies on highly purified mitochondria isolated from Arabidopsis cells have utilized 13C-labeled fructose-1,6-bisphosphate and U-13C-glucose to probe mitochondrial metabolism.

These experiments revealed the unexpected presence and functionality of a complete glycolytic pathway associated with the mitochondria. After incubating the isolated organelles with labeled substrates, extensive labeling of TCA-cycle intermediates such as malate (B86768), fumarate (B1241708), succinate (B1194679), and citrate was observed via Gas Chromatography-Mass Spectrometry (GC-MS). This demonstrates that mitochondria can independently metabolize hexose (B10828440) phosphates to fuel the TCA cycle.

13C-Isotopomer Distribution in TCA Cycle Intermediates from Isolated Mitochondria

This table shows the percentage of different 13C-isotopomers detected in TCA cycle metabolites after incubation of isolated Arabidopsis mitochondria with U-13C-glucose, indicating the presence of an associated glycolytic pathway.

| Metabolite | % Unlabeled (M+0) | % 13C Labeled (M+1 to M+6) |

|---|---|---|

| Malate | 72.5% | 27.5% |

| Fumarate | 70.1% | 29.9% |

| Succinate | 70.7% | 29.3% |

| Citrate | 85.4% | 14.6% |

Ex Vivo Organ Perfusion and Tissue Slice Models

Ex vivo models, such as perfused organs and tissue slices, bridge the gap between in vitro cell culture and in vivo studies. These systems maintain the tissue architecture and multicellular complexity of an organ, providing a more physiologically relevant context for metabolic investigations. The use of this compound in these models allows for the study of organ-specific fructose metabolism.

In perfused liver assays, for example, 13C-labeled substrates are used to probe biochemical pathways related to glucose and fructose metabolism. The introduction of 13C-fructose into a perfused liver system enables researchers to investigate the effects of pharmacological compounds on enzymes like ketohexokinase, which is critical for the first step of fructose metabolism. Similarly, culturing precision-cut human liver slices in a medium containing a suite of 13C-labeled nutrients, which could include this compound, allows for a global and unbiased assessment of metabolic activities. This methodology has been shown to maintain tissue viability and function, preserving key hepatic pathways like the urea cycle and bile acid synthesis ex vivo. By analyzing the mass isotopomer distribution in downstream metabolites, the contributions of fructose to pathways such as glycolysis, gluconeogenesis, and the TCA cycle can be quantified at the organ level.

Dynamic Isotope Tracing and Time-Resolved Flux Measurements

Dynamic isotope tracing is a sophisticated application of stable isotope labeling that moves beyond steady-state analysis to measure the rates of metabolic reactions in real time. In this approach, cells or tissues are exposed to this compound, and the rate of 13C incorporation into downstream metabolites is measured over a time course. This time-resolved data allows for the calculation of metabolic fluxes, providing a quantitative snapshot of the cellular metabolic state.

This technique, often referred to as 13C isotopically non-stationary metabolic flux analysis (13C-INST-MFA), is particularly powerful for capturing the rapid dynamics of metabolic networks. The rate at which the 13C label propagates through a pathway is directly related to the flux through that pathway. For example, labeling of glycolytic intermediates can occur within seconds to minutes, whereas reaching isotopic steady state in the TCA cycle or nucleotide pools can take hours. By collecting samples at multiple early time points after the introduction of the tracer, researchers can construct detailed kinetic profiles of metabolic activity and accurately quantify the in vivo rates of enzymatic reactions.

Microfluidic-Based Systems for High-Throughput Metabolic Analysis

Microfluidic systems offer a paradigm shift for metabolic analysis by enabling the culture and manipulation of cells in precisely controlled microenvironments at a high throughput. Integrating stable isotope tracing with this compound into these platforms allows for detailed metabolic studies on small cell populations, or even single cells. This approach addresses the challenge of cellular heterogeneity often observed in bulk analyses.

While subjecting cells to sorting procedures can induce metabolic stress, studies have shown that microfluidic-based sorting techniques are less invasive and better preserve the native metabolic state of cells compared to traditional methods. In a typical workflow, a heterogeneous cell population is first cultured with a 13C-labeled substrate like this compound. The cells are then sorted into subpopulations on a microfluidic chip, and the mass isotopomer distributions of their metabolites are analyzed. This combination allows for the investigation of metabolic phenotypes specific to different cell types within a complex mixture, providing a higher resolution understanding of fructose metabolism.

Integration with Flux-Controlled Cultivation Methods (e.g., Chemostats)

Chemostats are bioreactor systems used for continuous cell culture, where the growth rate and metabolic state of a cell population are precisely controlled by limiting the concentration of a specific nutrient in the medium. Integrating 13C metabolic flux analysis (13C-MFA) with chemostat cultivation provides a highly robust method for quantifying metabolic fluxes under well-defined, steady-state conditions.

By using this compound as the limiting nutrient or as a tracer in a fructose-utilizing culture, researchers can ensure that the cells reach both a metabolic and isotopic steady state. In this state, the rates of intracellular reactions are constant, allowing for highly accurate and reproducible flux measurements. This powerful combination is invaluable for systems biology and metabolic engineering, as it enables the precise characterization of a cell's metabolic network in response to controlled changes in its environment, such as variations in nutrient availability or the presence of a drug.

Combinatorial Labeling Strategies with Other Isotopic Tracers (e.g., 2H, 15N)

The utility of this compound in metabolic research is significantly amplified when used in conjunction with other stable isotope tracers, such as deuterium (2H) and nitrogen-15 (15N). This combinatorial labeling approach, often referred to as multi-isotope tracing, allows for a more comprehensive and detailed interrogation of metabolic networks. By simultaneously tracking the fate of carbon, hydrogen, and nitrogen atoms from different precursor molecules, researchers can unravel complex metabolic interactions and quantify fluxes through intersecting pathways with greater accuracy.